![molecular formula C22H19N3O4S B2614309 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 941901-72-0](/img/structure/B2614309.png)
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C22H19N3O4S and its molecular weight is 421.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimalarial and COVID-19 Drug Potential
Fahim and Ismael (2021) explored the reactivity of N-(phenylsulfonyl)acetamide derivatives, including compounds with a benzo[d]imidazol-2-yl moiety. They found that these compounds exhibited promising in vitro antimalarial activity. Moreover, molecular docking studies suggested potential efficacy against SARS-CoV-2, indicating a possible role in COVID-19 treatment (Fahim & Ismael, 2021).
Enzyme Inhibitory Potential
Abbasi et al. (2019) synthesized sulfonamides with benzodioxane and acetamide moieties and tested their enzyme inhibitory activities. They found substantial inhibitory activity against yeast α-glucosidase, indicating potential for therapeutic applications in diseases like diabetes (Abbasi et al., 2019).
Antitumor Activity
Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic rings, finding considerable anticancer activity against some cancer cell lines. This suggests a potential role for these compounds in developing new cancer therapies (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial Properties
Benvenuti et al. (1997) synthesized 1H-benzoimidazol-2-ylamine derivatives and investigated their antimicrobial and genotoxic activities. Their findings contribute to understanding the potential of such compounds in treating bacterial infections (Benvenuti et al., 1997).
Quantum Calculations and Antimicrobial Activity
Fahim and Ismael (2019) also studied the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives with nitrogen nucleophiles, leading to various derivatives with good antimicrobial activity. They conducted computational calculations correlating experimental and theoretical data, advancing the understanding of these compounds' properties (Fahim & Ismael, 2019).
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antibacterial activity
Mode of Action
Similar compounds have shown promising activity against staphylococcus aureus , suggesting that this compound might interact with bacterial cells and inhibit their growth.
Biochemical Pathways
Based on the antibacterial activity of similar compounds , it can be inferred that this compound might interfere with essential biochemical pathways in bacteria, leading to their death.
Pharmacokinetics
A favorable pharmacokinetic profile was reported for similar compounds , suggesting that this compound might also have suitable ADME properties for therapeutic use.
Result of Action
Similar compounds have shown bactericidal activity against staphylococcus aureus , indicating that this compound might also have a similar effect.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-methoxyphenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c1-29-17-10-12-18(13-11-17)30(27,28)14-21(26)23-16-8-6-15(7-9-16)22-24-19-4-2-3-5-20(19)25-22/h2-13H,14H2,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRAXNOCGAMWLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chloro-2-methylbenzenesulfonamide](/img/structure/B2614226.png)
![2,4-Imidazolidinedione, 5-[(5-hydroxy-1H-indol-3-yl)methyl]-, (S)-](/img/structure/B2614228.png)
![13-(4-bromobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2614230.png)

![3-{[(Adamantan-1-yl)methyl]amino}-1-(3-nitrophenyl)propan-1-one](/img/structure/B2614233.png)
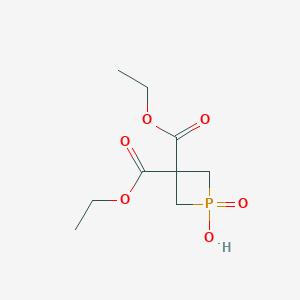
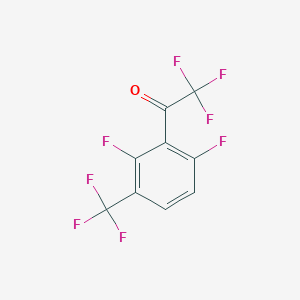
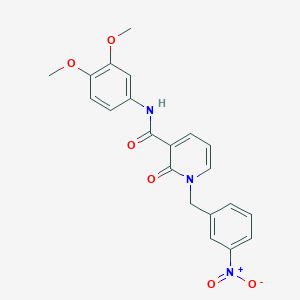
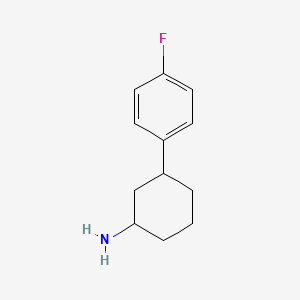
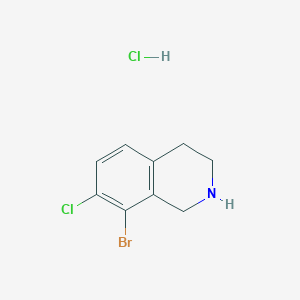
![2-Benzylsulfanyl-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2614243.png)
![Methyl 5-methyl-4-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2614245.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2614247.png)

